Cas no 1909320-33-7 (5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine)

5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
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- 4H-1,2,4-Triazol-3-amine, 5-methyl-4-(4-piperidinyl)-
- 5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine
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- MDL: MFCD29907403
- インチ: 1S/C8H15N5/c1-6-11-12-8(9)13(6)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H2,9,12)
- InChIKey: XHTIEZNWPPNVPW-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)N(C2CCNCC2)C(N)=N1
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-269201-0.1g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95.0% | 0.1g |
$653.0 | 2025-03-20 | |
Enamine | EN300-269201-0.25g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95.0% | 0.25g |
$683.0 | 2025-03-20 | |
Enamine | EN300-269201-2.5g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
Enamine | EN300-269201-10.0g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-20 | |
Enamine | EN300-269201-1.0g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
Enamine | EN300-269201-1g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 1g |
$743.0 | 2023-09-11 | ||
Ambeed | A1085489-1g |
5-Methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95% | 1g |
$655.0 | 2024-04-22 | |
Enamine | EN300-269201-0.05g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95.0% | 0.05g |
$624.0 | 2025-03-20 | |
Enamine | EN300-269201-5.0g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
Enamine | EN300-269201-0.5g |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine |
1909320-33-7 | 95.0% | 0.5g |
$713.0 | 2025-03-20 |
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amineに関する追加情報
Introduction to 5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine (CAS No. 1909320-33-7)
5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine, identified by its Chemical Abstracts Service (CAS) number 1909320-33-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a triazole core appended with a methyl group and a piperidine moiety, making it a structurally intriguing molecule with potential applications in medicinal chemistry and drug discovery. The unique arrangement of nitrogen atoms in its framework imparts distinctive electronic and steric properties, which are exploited in various synthetic pathways and biological assays.
The compound belongs to the broader class of triazoles, which have garnered considerable attention due to their broad spectrum of biological activities. Triazoles are known for their role as pharmacophores in antifungal, antiviral, and anticancer agents. The presence of the piperidinyl substituent in 5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine enhances its solubility and bioavailability, making it a promising candidate for further development into therapeutic agents.
In recent years, the synthesis and functionalization of triazole derivatives have been extensively studied to explore their pharmacological potential. The compound’s structure allows for modifications at multiple positions, enabling the creation of libraries of analogs with tailored properties. For instance, the piperidine ring can be further functionalized to introduce additional pharmacophoric elements or to enhance binding affinity to biological targets.
One of the most compelling aspects of 5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine is its versatility in synthetic chemistry. The triazole ring serves as an excellent scaffold for constructing more complex molecules through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. These transformations are pivotal in medicinal chemistry for generating novel compounds with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have also highlighted the importance of 5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine as a key intermediate in drug design. Molecular docking studies have demonstrated its potential interaction with various enzymes and receptors involved in metabolic disorders and inflammatory diseases. This has spurred interest among researchers to explore its role in developing next-generation therapeutics.
The pharmaceutical industry has been particularly keen on leveraging heterocyclic compounds like triazoles due to their inherent biological activity. The structural motif is found in numerous FDA-approved drugs, underscoring its therapeutic relevance. 5-methyl-4-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine represents an exciting addition to this repertoire, offering a unique combination of structural features that could lead to breakthroughs in drug development.
In conclusion, 5-methyl-4-(piperidin-4-ylyl)-4H -1 , 2 , 4 - tri azol - 3 - am ine (CAS No. 1909320 - 33 - 7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural attributes and synthetic accessibility make it an invaluable tool for chemists and biologists alike. As research continues to uncover new applications for this molecule, it is poised to play a crucial role in the discovery and development of novel therapeutic agents.
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